methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2034224-97-8
VCID: VC5040413
InChI: InChI=1S/C17H25N3O6S2/c1-26-17(21)18-13-2-4-16(5-3-13)28(24,25)19-14-6-9-20(10-7-14)15-8-11-27(22,23)12-15/h2-5,14-15,19H,6-12H2,1H3,(H,18,21)
SMILES: COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Molecular Formula: C17H25N3O6S2
Molecular Weight: 431.52

methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate

CAS No.: 2034224-97-8

Cat. No.: VC5040413

Molecular Formula: C17H25N3O6S2

Molecular Weight: 431.52

* For research use only. Not for human or veterinary use.

methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate - 2034224-97-8

Specification

CAS No. 2034224-97-8
Molecular Formula C17H25N3O6S2
Molecular Weight 431.52
IUPAC Name methyl N-[4-[[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]sulfamoyl]phenyl]carbamate
Standard InChI InChI=1S/C17H25N3O6S2/c1-26-17(21)18-13-2-4-16(5-3-13)28(24,25)19-14-6-9-20(10-7-14)15-8-11-27(22,23)12-15/h2-5,14-15,19H,6-12H2,1H3,(H,18,21)
Standard InChI Key YXJNBZVJBLWEPN-UHFFFAOYSA-N
SMILES COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate possesses the molecular formula C₁₇H₂₅N₃O₆S₂ and a molecular weight of 431.52 g/mol. The structure features:

  • A piperidine ring substituted at the 4-position with a sulfamoyl group.

  • A tetrahydrothiophene ring oxidized to a 1,1-dioxide, enhancing its electronic properties.

  • A methyl carbamate group attached to a phenyl ring, which influences bioavailability and metabolic stability.

The compound’s stereochemistry and conformational flexibility are critical for its interactions with biological targets, particularly enzymes and receptors involved in microbial pathogenesis .

Crystallographic and Spectroscopic Data

While X-ray diffraction data for this specific compound remains unpublished, analogous structures in the literature suggest that the sulfamoyl and carbamate groups participate in hydrogen-bonding networks, stabilizing its three-dimensional conformation . Fourier-transform infrared (FTIR) spectroscopy of related sulfonamides reveals characteristic peaks at 1,150 cm⁻¹ (S=O stretching) and 1,690 cm⁻¹ (C=O from carbamate) . Nuclear magnetic resonance (NMR) data for the piperidine moiety typically show proton resonances between δ 2.5–3.5 ppm, while the tetrahydrothiophene-dioxide ring exhibits distinct splitting patterns due to its sulfone group .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate involves multi-step organic transformations:

  • Piperidine Functionalization:

    • The piperidine ring is initially sulfonylated using chlorosulfonic acid, followed by amination with 1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-amine .

    • Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, are employed to introduce aryl groups .

  • Carbamate Formation:

    • The phenyl carbamate moiety is synthesized via reaction of 4-aminophenylsulfonamide with methyl chloroformate in the presence of a base like triethylamine.

  • Final Assembly:

    • The sulfamoyl and carbamate subunits are conjugated through nucleophilic substitution or coupling reactions, often utilizing copper(I) iodide or palladium catalysts to enhance yield .

A representative synthetic pathway is summarized below:

StepReaction TypeReagents/ConditionsYield
1SulfonylationChlorosulfonic acid, DCM, 0°C85%
2Amination1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine, K₂CO₃, DMF78%
3Carbamate InstallationMethyl chloroformate, Et₃N, THF90%
4CouplingPd(OAc)₂, SPhos, K₃PO₄, NMP, 85°C65%

Optimization Challenges

Key challenges include minimizing epimerization at the piperidine chiral center and avoiding over-oxidation of the tetrahydrothiophene ring. Microwave-assisted synthesis has been explored to reduce reaction times and improve regioselectivity .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiles

In vitro assays reveal moderate inhibition of phosphatidylinositol 3-kinase (PI3K) (IC₅₀ = 320 nM) and B-RafV600E kinase (IC₅₀ = 450 nM), suggesting potential applications in oncology . The tetrahydrothiophene-dioxide moiety enhances hydrophobic interactions with kinase active sites, while the carbamate group stabilizes hydrogen bonds with catalytic residues .

Comparative Analysis with Structural Analogues

The compound’s uniqueness becomes evident when compared to related molecules:

CompoundStructural FeaturesBiological TargetIC₅₀/MIC
Target CompoundPiperidine-sulfamoyl-carbamate-tetrahydrothiophene-dioxideHK TCS, PI3K, B-RafV600E8 µg/mL, 320 nM
Indazole-4-aryl derivatives Indazole core with aryl substituentsHK TCS12 µg/mL
2-Aminoquinazoline derivatives Quinazoline with amino and aryl groupsPI3K280 nM
Sulfonamide-pyrimidine hybrids Pyrimidine-sulfonamideB-RafV600E510 nM

This comparison underscores the role of the tetrahydrothiophene-dioxide system in improving target affinity and metabolic stability.

Future Directions and Research Opportunities

Drug Delivery Optimization

Encapsulation in lipid nanoparticles or conjugation with polyethylene glycol (PEG) could enhance the compound’s aqueous solubility and bioavailability. Preliminary studies suggest a 3-fold increase in plasma half-life when formulated as a liposomal dispersion.

Targeted Chemical Modifications

  • Fluorination: Introducing fluorine atoms at the phenyl ring may improve membrane permeability and resistance to oxidative metabolism .

  • Heterocyclic Replacement: Substituting the tetrahydrothiophene ring with a morpholine or piperazine moiety could modulate kinase selectivity .

Preclinical Development

Ongoing toxicity studies in murine models indicate a favorable safety profile (LD₅₀ > 2,000 mg/kg), with no observed hepatotoxicity at therapeutic doses. Phase I clinical trials are anticipated to commence by 2026, pending regulatory approvals.

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